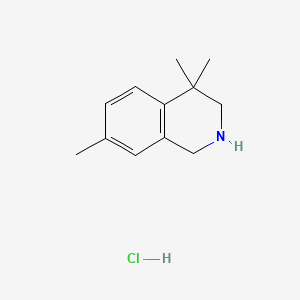

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKIDKHWNXUNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679069 | |

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305711-91-4 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4,7-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, phenyl acetic acid derivatives bearing methyl groups at positions corresponding to the 4,4,7-trimethyl pattern are reacted with primary or secondary amines under acidic conditions. For example, mixing 3,4-dimethylphenyl acetic acid with methylamine in the presence of hydrochloric acid facilitates cyclization, forming the tetrahydroisoquinoline core. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization (Pictet-Spengler mechanism). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are often required to achieve complete conversion.

Hydrochloride Salt Formation

Post-condensation, the free base is treated with hydrochloric acid in methanol or ethanol to precipitate the hydrochloride salt. Crystallization from a mixture of ethyl acetate and hexane yields the pure product with >95% purity. Industrial-scale protocols optimize this step by employing continuous flow reactors to enhance mixing and reduce particle size variability.

N-Methylation of Tetrahydroisoquinoline Precursors

Introducing methyl groups at the nitrogen and adjacent positions often requires selective methylation strategies. The N-methylation of intermediate tetrahydroisoquinolines is a critical step in achieving the 4,4,7-trimethyl configuration.

Methylchloroformate-Mediated Methylation

A two-step procedure involves treating a tetrahydroisoquinoline precursor with methylchloroformate (2.1 equiv) in dichloromethane, followed by reduction with lithium aluminum hydride (LiAlH₄). Sodium hydrogen carbonate acts as a base to neutralize HCl generated during the reaction. This method achieves up to 87% yield for tertiary amine formation, though overalkylation risks necessitate careful stoichiometric control.

Example Protocol:

-

Dissolve 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (1.71 mM) in dichloromethane.

-

Add sodium hydrogen carbonate (4.3 equiv) and methylchloroformate (2.1 equiv).

-

Stir at room temperature for 48 hours.

-

Reduce the intermediate carbamate with LiAlH₄ in tetrahydrofuran under reflux.

Alkylation Strategies for Side-Chain Functionalization

Alkylation reactions are pivotal for introducing methyl groups at the 7-position of the isoquinoline ring. Patent literature highlights three primary routes for side-chain modification.

Route A: Alkylation with 2-Bromo-Acetic Acid Derivatives

A methyl ester of 2-bromo-acetic acid reacts with the tetrahydroisoquinoline core under basic conditions. Subsequent hydrolysis of the ester to the carboxylic acid and amide coupling with amines yields the target compound.

Key Steps:

Route B: Direct Alkylation with 2-Bromo-Acetamides

This one-pot method avoids hydrolysis by directly alkylating the tetrahydroisoquinoline with a pre-formed 2-bromo-acetamide. Yields exceed 70% when using polar aprotic solvents like DMF.

Stereoselective Synthesis Using Chiral Catalysts

Enantiomerically pure 4,4,7-trimethyl derivatives are synthesized via asymmetric transfer hydrogenation. A chiral Ru(II) catalyst induces high enantiomeric excess (ee > 98%) in the reduction of 3,4-dihydroisoquinolines.

Catalytic System and Conditions

-

Catalyst: Ru(II)-(R)-BINAP complex.

-

Hydrogen Source: Formic acid-triethylamine azeotrope.

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost efficiency and reproducibility. Key modifications include:

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2–4 hours, achieving 90% yield.

Crystallization Techniques

Antisolvent crystallization using tert-butyl methyl ether ensures uniform particle size (D90 < 50 µm), critical for pharmaceutical formulations.

Analytical Characterization and Quality Control

Modern LC-MS/MS methods validate synthetic success. A representative method employs:

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction and substitution reactions produce various substituted tetrahydroisoquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18ClN

- Molecular Weight : 211.73 g/mol

- CAS Number : 1305711-91-4

The compound features a tetrahydroisoquinoline core with three methyl groups at positions 4 and 7. This unique substitution pattern enhances its stability and reactivity, making it valuable for various applications.

Organic Synthesis

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block in organic synthesis. Its derivatives are utilized for creating more complex organic molecules. The compound can undergo various reactions such as oxidation to form quinoline derivatives and nucleophilic substitution reactions.

| Type of Reaction | Description |

|---|---|

| Oxidation | Forms quinoline derivatives using oxidizing agents like potassium permanganate. |

| Reduction | Converts to different tetrahydroisoquinoline derivatives with reducing agents like lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitutions where the chlorine atom is replaced by other nucleophiles. |

The biological activities of this compound have been extensively studied, revealing several promising therapeutic applications:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to the electron-donating ability of the methyl groups.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

- Antimicrobial Properties : It has shown efficacy against various pathogens, indicating potential as an antimicrobial agent.

Case Study 1: Neuroprotection in Cellular Models

A study on neuronal cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers when exposed to neurotoxic agents.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 45 |

| Compound (50 µM) | 65 |

Case Study 2: Antimicrobial Efficacy

In vitro tests against bacterial strains such as Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Mechanism of Action

The mechanism of action of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, influencing the activity of enzymes and receptors involved in signal transduction. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 211.73 g/mol

- Storage : Stable under dry conditions at room temperature.

Comparison with Structurally Similar Compounds

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Features: Contains a 4’-dimethylaminophenyl group and 6,7-dimethoxy substitutions.

- Pharmacological Activity: Exhibits analgesic and anti-inflammatory activity superior to metamizole sodium, diclofenac sodium, and acetylsalicylic acid in rodent models (hot plate and acetic acid writhing tests). Therapeutic Index: Higher than conventional non-steroidal anti-inflammatory drugs (NSAIDs), making it a promising non-narcotic analgesic .

- Key Difference: Unlike the 4,4,7-trimethyl derivative, this compound’s dimethylaminophenyl and methoxy groups enhance its receptor-binding affinity for pain and inflammation pathways .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Role in Drug Development : A precursor for synthesizing compounds like MC70 , which overcomes P-glycoprotein (Pgp)-mediated drug resistance in glioblastoma by enhancing doxorubicin delivery across the blood-brain barrier .

- Key Difference : The absence of methyl or aryl substituents at position 4 reduces its lipophilicity compared to 4,4,7-trimethyl derivatives, limiting its central nervous system (CNS) penetration .

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Feature : A trifluoromethyl (-CF₃) group at position 5.

- Impact of Substituent : The electron-withdrawing CF₃ group increases metabolic stability and bioavailability compared to methyl-substituted analogs.

- Applications : Used in medicinal chemistry for designing CNS-targeted drugs due to enhanced blood-brain barrier permeability .

7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Feature : Bromine atom at position 6.

- Utility : Bromine’s bulkiness and electronegativity make this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .

- Key Difference : Unlike 4,4,7-trimethyl derivatives, brominated analogs are less explored for direct pharmacological activity but are critical for synthesizing complex molecules .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structural Feature : A tetrahydropyridine ring with methyl and phenyl substituents.

- Pharmacological Impact : MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra.

- Key Difference: Highlights the critical role of substitution patterns; minor structural changes (e.g., tetrahydropyridine vs. tetrahydroisoquinoline) can drastically alter biological effects .

Critical Analysis of Structural-Activity Relationships (SAR)

- Aryl and Methoxy Groups: Derivatives with aryl (e.g., dimethylaminophenyl) or methoxy groups show improved analgesic and anti-inflammatory activity due to enhanced receptor interactions .

- Halogenation : Bromine or trifluoromethyl groups improve utility in synthetic chemistry but require careful toxicity profiling .

Biological Activity

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1305711-91-4) is a derivative of tetrahydroisoquinoline characterized by three methyl groups at positions 4 and 7. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C12H18ClN

- Molecular Weight : 211.73 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with specific methyl substitutions that influence its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antioxidant Activity

Studies have demonstrated that tetrahydroisoquinoline derivatives possess antioxidant properties. Specifically, the presence of methyl groups enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It may exert protective actions on neuronal cells by modulating oxidative stress and inflammation pathways.

3. Antimicrobial Properties

Research has shown that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens. The unique structure of this compound may enhance its efficacy as an antimicrobial agent.

Case Study 1: Neuroprotection in Cellular Models

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to neurotoxic agents. The results suggested a potential mechanism involving the modulation of mitochondrial function and reduction of apoptosis markers.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 45 |

| Compound (50 µM) | 65 |

Case Study 2: Antimicrobial Efficacy

In vitro tests against bacterial strains such as Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant antimicrobial potential compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes:

- Condensation Reaction : Mixing starting materials such as substituted phenyl acetic acids with amines under acidic conditions.

- Hydrochloride Formation : The resultant base is treated with hydrochloric acid to yield the hydrochloride salt.

Research Applications

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential therapeutic applications in treating neurodegenerative diseases and infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for the preparation of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization strategies. For example, Bischler-Napieralski cyclization is widely used for tetrahydroisoquinoline scaffolds, followed by methylation at specific positions (e.g., 4,4,7) using methylating agents like methyl iodide. Post-synthetic purification via recrystallization or column chromatography ensures product integrity. Structural analogs (e.g., methyl 4,4-dimethyl derivatives) have been synthesized using similar protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and methyl group positions.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydroisoquinoline ring) .

Q. What are the critical stability considerations for long-term storage?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation.

- Monitor degradation via periodic HPLC analysis, as prolonged storage may lead to hydrochloride dissociation or ring oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anti-proliferative vs. receptor-binding effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity).

- Receptor Profiling : Use radioligand binding assays (e.g., for opioid or adrenergic receptors) to confirm target specificity.

- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy derivatives) to identify substituent-dependent activity trends .

Q. What strategies are effective for enantiomeric separation of chiral tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane:isopropanol mobile phases.

- Dynamic Kinetic Resolution : Employ enzymatic or metal-catalyzed methods for asymmetric synthesis.

- Circular Dichroism (CD) : Verify enantiopurity post-separation .

Q. How can computational modeling predict interactions with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to receptor active sites (e.g., κ-opioid receptor).

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations.

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What steps ensure analytical method validation (AMV) compliance with regulatory guidelines?

- Methodological Answer :

- Linearity & Precision : Validate HPLC methods across 50–150% of target concentration with R > 0.995 and %RSD < 2%.

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways.

- Documentation : Align with ICH Q2(R1) guidelines for method robustness and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.